molecular formula C10H14N2O2 B135937 Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-88-4

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Cat. No.: B135937
CAS No.: 127957-88-4
M. Wt: 194.23 g/mol
InChI Key: JTMQZVGORSUJMY-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of ethyl and methyl groups at positions 4 and 2, respectively, along with an ethyl ester group at position 5, makes this compound unique. It is primarily used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
  • Ethyl 4-ethyl-2-phenylpyrimidine-5-carboxylate

Uniqueness

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the ester functionality, imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9-8(10(13)14-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQZVGORSUJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562451
Record name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-88-4
Record name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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